N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and two aromatic substituents: a 4-methoxybenzyl group and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by the condensation of 2-aminothiophene-3-carboxylate with formimidamide, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism and leading to cell death . The compound binds to the active site of the enzyme, blocking its function and preventing the bacteria from generating ATP .
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with similar biological activity.
N-methylthieno[2,3-d]pyrimidin-4-amine: A structurally related compound used in the synthesis of biologically active molecules.
Uniqueness
N-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of both 4-methoxybenzyl and 4-methylphenyl groups enhances its binding affinity to target enzymes and its overall biological activity .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-3-7-16(8-4-14)18-12-26-21-19(18)20(23-13-24-21)22-11-15-5-9-17(25-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAHAEYHQJBVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.